1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carbonitrile
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Overview
Description
1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carbonitrile is an organic compound with a unique structure that combines a cyclobutane ring with a nitrile group and a methoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-5-methylbenzyl chloride with cyclobutanecarbonitrile in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-(2-Methoxy-5-methylphenyl)cyclobutanone.
Reduction: Formation of 1-(2-Methoxy-5-methylphenyl)cyclobutylamine.
Substitution: Formation of nitro or halogen-substituted derivatives of the original compound.
Scientific Research Applications
1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile
- 1-(2-Methylphenyl)cyclobutane-1-carbonitrile
- 1-(2-Methoxy-5-chlorophenyl)cyclobutane-1-carbonitrile
Uniqueness
1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carbonitrile is unique due to the presence of both methoxy and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C13H15NO |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H15NO/c1-10-4-5-12(15-2)11(8-10)13(9-14)6-3-7-13/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
RHEMCQVUYBYYPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2(CCC2)C#N |
Origin of Product |
United States |
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